molecular formula C16H19NO3S B5770512 N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide

Cat. No. B5770512
M. Wt: 305.4 g/mol
InChI Key: YOAOFUYVZKWZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide, also known as Benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in the 1960s and has since been used for a variety of purposes, including pain relief and anti-inflammatory effects. Benzydamine has been shown to have a wide range of applications, making it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide is not fully understood. It is thought to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This compound may also work by inhibiting the production of reactive oxygen species, which can cause tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. This compound has also been shown to reduce the levels of reactive oxygen species, which can cause tissue damage. Additionally, this compound has been shown to have analgesic effects, reducing pain sensation.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide in lab experiments is its wide range of applications. It can be used for pain relief, anti-inflammatory effects, and as an anesthetic. This compound is also relatively easy to synthesize and can be produced on a large scale. One limitation of using this compound is its potential side effects, such as drowsiness, dizziness, and nausea. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide. One area of research is the development of more selective inhibitors of the inflammatory response. Another area of research is the development of new uses for this compound, such as in the treatment of cancer. Additionally, there is a need for more research into the mechanism of action of this compound, which may lead to the development of more effective treatments.

Synthesis Methods

The synthesis of N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide involves the reaction between 4-methoxy-N,3-dimethylbenzenesulfonamide and benzyl chloride in the presence of a base. The resulting compound is then purified using standard techniques, such as recrystallization or chromatography. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide has been used in scientific research for a variety of purposes, including pain relief, anti-inflammatory effects, and as an anesthetic. It has been shown to be effective in the treatment of conditions such as sore throat, dental pain, and musculoskeletal pain. This compound has also been used in the treatment of inflammatory bowel disease and has been shown to have anti-cancer effects.

properties

IUPAC Name

N-benzyl-4-methoxy-N,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-11-15(9-10-16(13)20-3)21(18,19)17(2)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAOFUYVZKWZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.